molecular formula C21H28N4O4S2 B2856038 N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide CAS No. 476466-64-5

N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide

Cat. No. B2856038
CAS RN: 476466-64-5
M. Wt: 464.6
InChI Key: KAWCJYPHUVFWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide is a useful research compound. Its molecular formula is C21H28N4O4S2 and its molecular weight is 464.6. The purity is usually 95%.
BenchChem offers high-quality N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

This compound has shown promise in anticancer research, particularly in the design and synthesis of novel 1,2,4-triazole derivatives . These derivatives have been evaluated for their cytotoxic activities against various human cancer cell lines, indicating potential use in chemotherapy for cancer treatment.

Antimicrobial and Antioxidant Development

The compound’s derivatives have been synthesized and screened for biological activities, showing significant antimicrobial and antioxidant properties . This suggests its application in developing new antimicrobial agents that could be effective against a range of bacterial infections.

Neuropharmacology

In neuropharmacological studies, related compounds have been used to explore the treatment of migraine through the inhibition of CGRP receptors . This indicates the potential of N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide in developing new migraine therapies.

Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds, including azepines and benzodiazepines, which are crucial in medical and pharmaceutical chemistry . This application is vital for creating libraries of compounds for drug discovery and development.

Energetic Materials Research

Derivatives of this compound have been investigated for use in insensitive energetic materials, which are important for military and industrial applications . These materials are designed to be less sensitive to external stimuli, reducing the risk of accidental detonation.

Antibacterial Activity

N-substituted derivatives of the compound have been prepared and tested for their preliminary in vitro antibacterial activity against various strains such as Staphylococcus aureus and E. coli . This highlights its potential use in the development of new antibacterial drugs.

properties

IUPAC Name

N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S2/c1-3-28-16-10-9-15(13-17(16)29-4-2)19(27)22-20-23-24-21(31-20)30-14-18(26)25-11-7-5-6-8-12-25/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWCJYPHUVFWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCCCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide

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